

N-ethyl carbazole solubility in common organic solvents

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Compound of Interest

Compound Name: *N*-ethyl carbazole

Cat. No.: B1664220

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Technical Support Center: N-Ethyl Carbazole Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of **N-ethyl carbazole** in common organic solvents. It includes a quantitative data summary, detailed experimental protocols for solubility determination, and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is **N-ethyl carbazole** soluble?

A1: **N-ethyl carbazole** is soluble in a range of common organic solvents. It exhibits good solubility in hot ethanol, diethyl ether, acetone, chlorobenzene, and pentane.^[1] It is also soluble in other alcohols such as methanol, n-propanol, isopropanol, 1-butanol, and 1-pentanol, as well as petroleum ether.^{[2][3][4]} Qualitative data also indicates solubility in toluene, tetrahydrofuran (THF), dichloromethane (DCM), and chloroform.

Q2: Is **N-ethyl carbazole** soluble in water?

A2: No, **N-ethyl carbazole** is practically insoluble in water.^{[1][5][6]}

Q3: How does temperature affect the solubility of **N-ethyl carbazole**?

A3: The solubility of **N-ethyl carbazole** in organic solvents generally increases with a rise in temperature.^{[2][3][4]} This endothermic dissolution process means that you can often dissolve more solute by heating the solution.^{[2][3][4]}

Q4: What is the best method to determine the solubility of **N-ethyl carbazole** in the lab?

A4: The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.^[7] This method involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium, followed by the analysis of the solute concentration in the saturated solution.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x_1) of **N-ethyl carbazole** in several organic solvents at various temperatures.

Solvent	Temperature (K)	Mole Fraction (10^3x_1)
Methanol	279.15	1.83
	283.15	2.21
	287.15	2.67
	291.15	3.22
	295.15	3.88
	299.15	4.68
	303.15	5.65
	307.15	6.83
	311.15	8.26
	315.15	10.00
	319.15	12.11
Ethanol	279.15	2.58
	283.15	3.16
	287.15	3.88
	291.15	4.76
	295.15	5.85
	299.15	7.20
	303.15	8.87
	307.15	10.92
	311.15	13.45
	315.15	16.59
	319.15	20.47
n-Propanol	279.15	3.32

283.15	4.14	
287.15	5.16	
291.15	6.42	
295.15	8.00	
299.15	9.96	
303.15	12.41	
307.15	15.45	
311.15	19.24	
315.15	23.96	
319.15	29.84	
Isopropanol	279.15	2.99
283.15	3.73	
287.15	4.67	
291.15	5.84	
295.15	7.31	
299.15	9.15	
303.15	11.45	
307.15	14.33	
311.15	17.93	
315.15	22.44	
319.15	28.08	
1-Butanol	279.15	4.21
283.15	5.28	
287.15	6.64	

291.15	8.35	
295.15	10.49	
299.15	13.19	
303.15	16.60	
307.15	20.90	
311.15	26.31	
315.15	33.13	
319.15	41.71	
1-Pentanol	279.15	5.17
283.15	6.54	
287.15	8.27	
291.15	10.45	
295.15	13.20	
299.15	16.68	
303.15	21.07	
307.15	26.62	
311.15	33.62	
315.15	42.46	
319.15	53.60	
Petroleum Ether	279.15	2.87
283.15	3.51	
287.15	4.29	
291.15	5.24	
295.15	6.41	

299.15	7.84
303.15	9.60
307.15	11.75
311.15	14.39
315.15	17.63
319.15	21.59

Data for alcohols and petroleum ether is adapted from a study by Guo, Q., et al. (2014).

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of **N-ethyl carbazole** in an organic solvent.

Materials:

- **N-ethyl carbazole** (high purity)
- Selected organic solvent (analytical grade)
- Glass vials with screw caps or flasks with stoppers
- Shaking incubator or a constant temperature water bath with a shaker
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)

- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **N-ethyl carbazole** to a glass vial or flask containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
- **Equilibration:** Seal the vials/flasks tightly and place them in a shaking incubator set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).^[7]
- **Phase Separation:** After equilibration, allow the vials/flasks to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no undissolved particles are transferred, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.
- **Dilution (if necessary):** Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- **Concentration Analysis:** Analyze the concentration of **N-ethyl carbazole** in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** Calculate the solubility of **N-ethyl carbazole** in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Protocol 2: Gravimetric Determination of Solubility

This method is a straightforward approach for determining solubility without the need for sophisticated analytical instrumentation.

Materials:

- **N-ethyl carbazole** (high purity)
- Selected organic solvent (analytical grade)
- Glass vials with screw caps or flasks with stoppers
- Shaking incubator or a constant temperature water bath with a shaker
- Filtration apparatus (e.g., Buchner funnel and filter paper)
- Pre-weighed evaporation dish or beaker
- Analytical balance
- Oven

Procedure:

- **Prepare a Saturated Solution:** Follow steps 1 and 2 from the Shake-Flask Method protocol.
- **Filter the Solution:** Filter the saturated solution to remove any undissolved solid.
- **Weigh a Known Volume/Mass of Filtrate:** Accurately weigh a clean, dry evaporation dish. Transfer a precise volume or mass of the clear filtrate into the pre-weighed dish and record the total mass.
- **Evaporate the Solvent:** Place the dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the **N-ethyl carbazole**. Ensure the oven is in a well-ventilated area or a fume hood.
- **Dry to a Constant Weight:** Continue to heat the dish until all the solvent has evaporated and a constant weight of the solid residue (**N-ethyl carbazole**) is achieved. Cool the dish in a desiccator before each weighing.
- **Calculate Solubility:** The solubility can be calculated as the mass of the residue divided by the mass or volume of the solvent.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent solubility results	Insufficient equilibration time.	Increase the shaking time to ensure the solution has reached equilibrium (e.g., 48-72 hours).
Temperature fluctuations during the experiment.	Use a calibrated, constant-temperature shaking water bath or incubator.	
Impurities in the solute or solvent.	Use high-purity N-ethyl carbazole and analytical grade solvents.	
Precipitation of solute during sampling	Temperature difference between the saturated solution and the sampling equipment.	Pre-warm or pre-cool the pipette and syringe filter to the experimental temperature before use.
Difficulty dissolving N-ethyl carbazole	The solvent is a poor choice for the desired concentration.	Consult the solubility data to select a more appropriate solvent.
The dissolution rate is slow.	Increase the agitation speed and/or gently warm the solution to increase the rate of dissolution. Be aware that changing the temperature will also change the solubility.	
Supersaturation leading to inaccurate results	Rapid cooling of a heated solution.	Allow the solution to cool slowly to the target temperature while continuing to agitate to encourage precipitation of excess solute and reach true equilibrium.

Visualizations

Caption: Workflow for selecting a suitable solvent for **N-ethyl carbazole**.

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